

Aglaxiflorin D: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Aglaxiflorin D*

CAS No.: 269739-78-8

Cat. No.: B583882

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An In-Depth Exploration of the Chemical Architecture, Putative Biosynthesis, and Therapeutic Potential of a Complex Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aglaxiflorin D, a complex alkaloid isolated from the leaves of *Aglaia abbreviata*, represents a fascinating and underexplored member of a chemical family known for its potent biological activities.^[1] With the CAS number 269739-78-8 and a molecular formula of C₃₆H₄₂N₂O₉, this natural product belongs to a class of compounds that have garnered significant interest for their potential as anticancer and anti-inflammatory agents.^{[2][3]} This technical guide provides a comprehensive overview of **Aglaxiflorin D**, from its intricate chemical structure and physicochemical properties to its putative biosynthetic origins and potential pharmacological applications. By synthesizing the available data and providing field-proven insights, this document aims to serve as a valuable resource for researchers and drug development professionals seeking to unlock the full therapeutic potential of this intriguing molecule.

Physicochemical Properties

Aglaxiflorin D is a powdered substance with a molecular weight of 646.7 g/mol.^[1] It has a reported melting point of 131-133°C.^[4] This alkaloid is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO).^[1]

| Property | Value | Source(s) |
|-------------------|---|-----------|
| CAS Number | 269739-78-8 | [1][4] |
| Molecular Formula | C ₃₆ H ₄₂ N ₂ O ₉ | [1][4] |
| Molecular Weight | 646.7 g/mol | [1] |
| Appearance | Powder | [4] |
| Melting Point | 131-133°C | [4] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO | [1] |

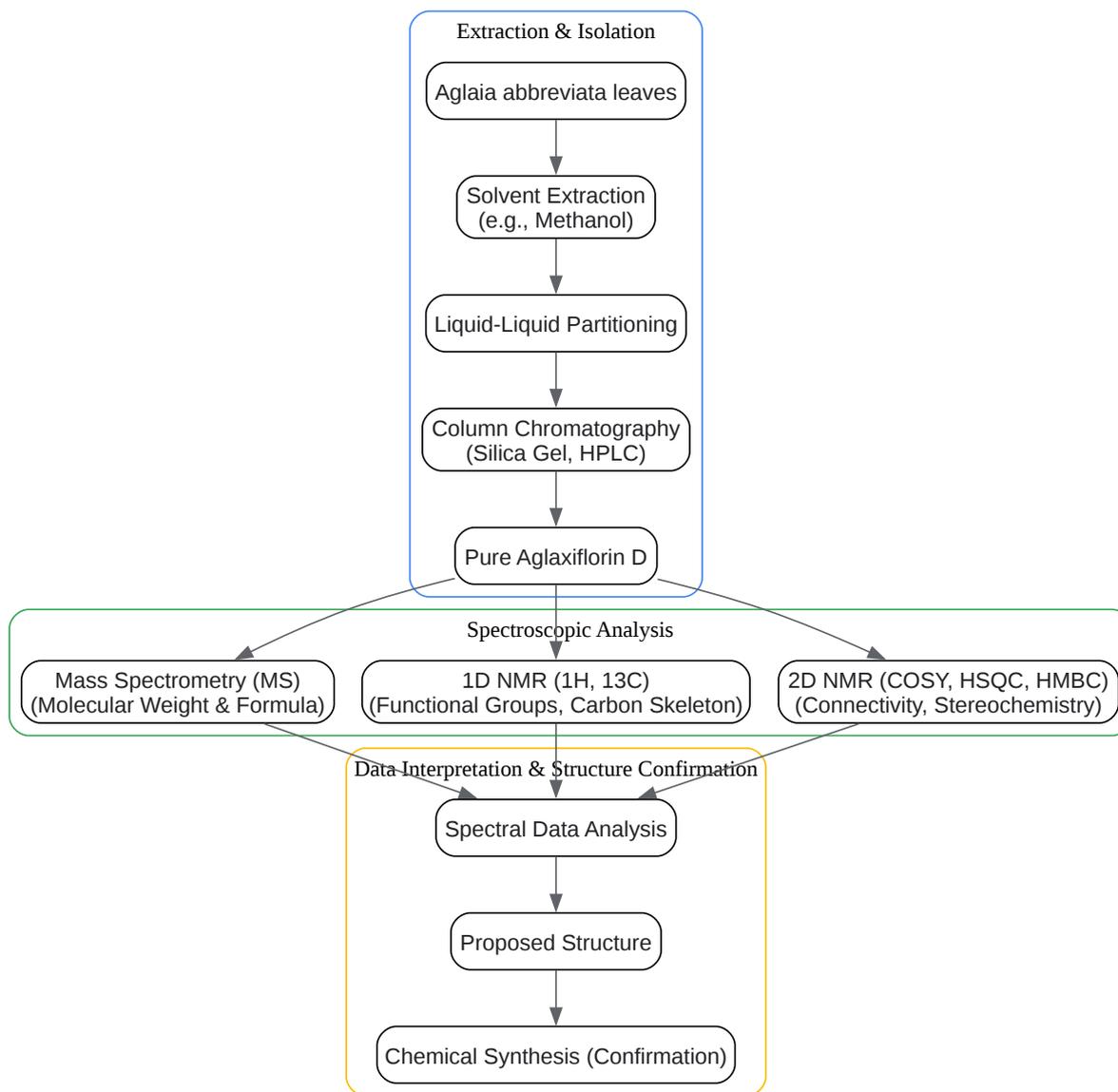
Chemical Structure and Elucidation

The chemical structure of **Agloxiflorin D** is a complex assembly of several ring systems and functional groups. Its systematic name is (R)-N-((S)-1-((2R,3S,4R,5R,10S)-5,10-dihydroxy-6,8-dimethoxy-2-(4-methoxyphenyl)-3-phenyl-2,3,4,5-tetrahydro-2,5-methanobenzo[b]oxepine-4-carbonyl)pyrrolidin-2-yl)-2-hydroxy-2-methylbutanamide.[4] This intricate architecture is key to its biological activity.

Caption: 2D Chemical Structure of **Agloxiflorin D**.

Structural Elucidation Workflow

The structural elucidation of complex natural products like **Agloxiflorin D** is a multi-step process heavily reliant on modern spectroscopic techniques.



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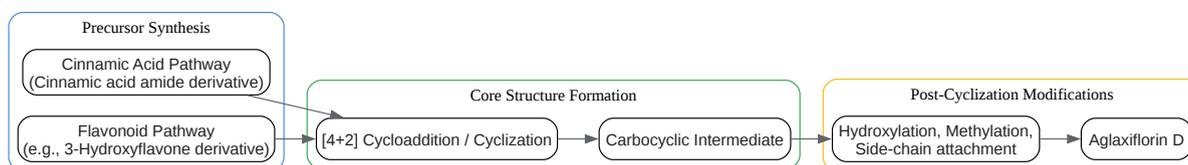
Caption: Workflow for the structural elucidation of **Aglaxiflorin D**.

Putative Biosynthesis

The biosynthesis of **Aglaxiflorin D** has not been fully elucidated; however, it is believed to follow the general pathway established for rocaglamides (also known as flavaglines), a class of complex natural products to which it belongs.^[4] This proposed pathway involves the convergence of two major biosynthetic routes: the flavonoid pathway and the cinnamic acid pathway.

The key steps are hypothesized to be:

- **Formation of Precursors:** A flavonoid derivative, likely a 3-hydroxyflavone, and a cinnamic acid amide derivative are synthesized through their respective established biosynthetic pathways.^[4]
- **Cycloaddition:** A crucial [4+2] cycloaddition (Diels-Alder) or a related cyclization reaction is proposed to occur between the flavonoid and cinnamic acid amide precursors. This reaction would form the core carbocyclic framework of the molecule.
- **Post-Cyclization Modifications:** A series of enzymatic modifications, including hydroxylations, methylations, and the attachment of the pyrrolidine and butanamide side chains, would then take place to yield the final, complex structure of **Aglaxiflorin D**.



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Caption: Postulated biosynthetic pathway of **Aglaxiflorin D**.

Biological Activity and Therapeutic Potential

While specific biological studies on **Aglaxiflorin D** are limited, compounds isolated from the *Aglaia* genus, particularly rocaglamides and related derivatives, have demonstrated a wide range of potent biological activities, including cytotoxic, anti-inflammatory, and insecticidal properties.[2][3]

Cytotoxic Activity

Many compounds from *Aglaia* species exhibit significant cytotoxicity against various cancer cell lines.[2][3] For instance, an aglaforbesin derivative, structurally related to **Aglaxiflorin D**, isolated from *Aglaia loheri*, demonstrated potent cytotoxicity against the HCT116 human colorectal cancer cell line with an IC₅₀ value of 1.13 ± 0.07 µg/mL.[1][5] This compound showed high selectivity for cancer cells over normal human kidney cells (HK-2).[1][5] The mechanism of action for many of these compounds is believed to involve the inhibition of protein synthesis.[4]

| Compound | Cell Line | IC ₅₀ | Source(s) |
|-------------------------|----------------------------|-------------------|-----------|
| Aglaforbesin derivative | HCT116 (colorectal cancer) | 1.13 ± 0.07 µg/mL | [1][5] |
| Aglaforbesin derivative | HK-2 (normal kidney) | 6.81 ± 1.8 µg/mL | [1] |

Anti-inflammatory Activity

Alkaloids and other compounds from the *Aglaia* genus have also been reported to possess anti-inflammatory properties.[2] The mechanisms underlying these effects are often multifactorial and can involve the modulation of various inflammatory pathways. While specific studies on **Aglaxiflorin D** are needed, it is plausible that it may also exhibit anti-inflammatory activity.

Experimental Protocols

Protocol 1: Bioassay-Guided Isolation of **Aglaxiflorin D** from *Aglaia abbreviata*

This protocol outlines a general procedure for the isolation of alkaloids like **Aglaxiflorin D**, guided by bioassays to identify the most active fractions.

- Extraction:
 - Air-dry the leaves of *Aglaia abbreviata* and grind them into a fine powder.
 - Macerate the powdered plant material with methanol at room temperature for 72 hours.
 - Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
- Partitioning:
 - Suspend the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v).
 - Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
 - Test each fraction for the desired biological activity (e.g., cytotoxicity against a cancer cell line).
- Chromatographic Separation:
 - Subject the most active fraction (e.g., the ethyl acetate fraction) to column chromatography on silica gel.
 - Elute the column with a gradient of solvents, such as n-hexane-ethyl acetate, followed by ethyl acetate-methanol.
 - Monitor the collected fractions by thin-layer chromatography (TLC).
 - Combine fractions with similar TLC profiles.
- Purification:
 - Further purify the active fractions using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to isolate the pure **Agloxiflorin D**.

Protocol 2: Structural Characterization by NMR and Mass Spectrometry

- NMR Spectroscopy:
 - Dissolve a small amount of purified **Aglaxiflorin D** in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
 - Acquire 1D NMR spectra (¹H and ¹³C) to identify the types of protons and carbons present and to get an initial idea of the functional groups.
 - Acquire 2D NMR spectra, including COSY (to determine ¹H-¹H correlations), HSQC (to determine one-bond ¹H-¹³C correlations), and HMBC (to determine long-range ¹H-¹³C correlations). These experiments are crucial for assembling the molecular structure.
- Mass Spectrometry:
 - Analyze the purified compound using high-resolution mass spectrometry (HRMS) to determine the exact mass and elemental composition.
 - Perform tandem mass spectrometry (MS/MS) to induce fragmentation of the molecule. The fragmentation pattern provides valuable information about the connectivity of different parts of the molecule, which helps in confirming the proposed structure.

Conclusion

Aglaxiflorin D stands as a promising yet understudied natural product with a complex and intriguing chemical architecture. Its relationship to the rocaglamide family of compounds suggests a high potential for significant biological activity, particularly in the areas of oncology and inflammation. This technical guide has provided a comprehensive overview of the current knowledge surrounding **Aglaxiflorin D**, from its structural and physicochemical properties to its likely biosynthetic origins and therapeutic potential. The detailed experimental protocols offer a starting point for researchers to further investigate this fascinating molecule. Future studies focusing on the complete elucidation of its biosynthetic pathway, a thorough investigation of its pharmacological properties and mechanism of action, and the development of synthetic strategies will be crucial in unlocking the full therapeutic potential of **Aglaxiflorin D**.

References

- **Aglaxiflorin D** | CAS 269739-78-8 | ScreenLib. (n.d.). Retrieved from [[Link](#)]
- CAS No : 269739-78-8 | Chemical Name : **Aglaxiflorin D** | Pharmaffiliates. (n.d.). Retrieved from [[Link](#)]
- Canoy, R. J. C., et al. (2021). Cytotoxic and Apoptotic Activity of Aglaforbesin Derivative Isolated from Aglaia loheri Merr. on HCT116 Human Colorectal Cancer Cells. Asian Pacific Journal of Cancer Prevention, 22(1), 53-61.
- Proksch, P., et al. (2001). Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae). Current Organic Chemistry, 5(8), 923-938.
- Abalos, N. N., et al. (2021). Cytotoxic and Apoptotic Activity of Aglaforbesin Derivative Isolated from Aglaia loheri Merr. on HCT116 Human Colorectal Cancer Cells. Asian Pacific Journal of Cancer Prevention, 22(1), 53–61.
- Dharma, D. D., et al. (2015). Isolation and elucidation structure major compounds from the leaves of Aglaia odorata Lour. Journal of Chemical and Pharmaceutical Research, 7(8), 121-123.
- Harneti, D., & Supratman, U. (2021). Phytochemistry and biological activities of Aglaia species. Phytochemistry, 181, 112540.
- Sarma, B. K., & Sarma, T. C. (2002). A simple and rapid HPLC method for the determination of alkaloids in plant extracts.

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Sources

- [1. Cytotoxic and Apoptotic Activity of Aglaforbesin Derivative Isolated from Aglaia loheri Merr. on HCT116 Human Colorectal Cancer Cells - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. scispace.com \[scispace.com\]](#)
- [3. Phytochemistry and biological activities of Aglaia species - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)

- [4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
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